molecular formula C10H18O3 B12606689 2-(Heptan-3-yl)-1,3-dioxolan-4-one CAS No. 651291-21-3

2-(Heptan-3-yl)-1,3-dioxolan-4-one

Cat. No.: B12606689
CAS No.: 651291-21-3
M. Wt: 186.25 g/mol
InChI Key: WYNKNUIOQDDBII-UHFFFAOYSA-N
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Description

2-(Heptan-3-yl)-1,3-dioxolan-4-one: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by a heptan-3-yl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptan-3-yl)-1,3-dioxolan-4-one typically involves the reaction of heptan-3-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:

    Reagents: Heptan-3-one, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Often performed in an inert solvent like toluene

    Temperature: Reflux conditions to drive the reaction to completion

    Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions: 2-(Heptan-3-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Diols

    Substitution Products: Various substituted dioxolanes depending on the nucleophile used

Scientific Research Applications

2-(Heptan-3-yl)-1,3-dioxolan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Heptan-3-yl)-1,3-dioxolan-4-one involves its interaction with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The heptan-3-yl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity to different targets.

Comparison with Similar Compounds

  • (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol
  • 2-(1-Ethylpentyl)-1,3-dioxolane
  • 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol

Comparison: 2-(Heptan-3-yl)-1,3-dioxolan-4-one is unique due to its specific heptan-3-yl substitution, which imparts distinct chemical and physical properties compared to other dioxolanes

Biological Activity

Overview

2-(Heptan-3-yl)-1,3-dioxolan-4-one is a compound belonging to the dioxolane class, characterized by a five-membered cyclic ether structure. Its unique heptan-3-yl substitution provides distinct chemical properties that have drawn interest in various fields, particularly in biological research. The compound is synthesized through the reaction of heptan-3-one and ethylene glycol under acidic conditions, yielding a product with potential applications in medicinal chemistry and biochemistry.

PropertyValue
CAS Number 651291-21-3
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 2-heptan-3-yl-1,3-dioxolan-4-one
Canonical SMILES CCCCC(CC)C1OCC(=O)O1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may influence cellular processes. The hydrophobic nature of the heptan-3-yl group enhances its binding affinity to lipid membranes and proteins, potentially modulating biological pathways.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial and antifungal properties. In a study evaluating various dioxolanes, it was noted that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular growth and metabolism. While initial results showed modest inhibition, further modifications could enhance its selectivity and potency against specific PI3K isoforms.

Case Studies

A notable case study involved the synthesis and evaluation of a series of dioxolane derivatives based on the core structure of this compound. The results indicated varying degrees of biological activity across different analogues:

CompoundIC50 (µM)Biological Target
This compound>90PI3K (modest inhibition)
Derivative A15PDE4 (potent inhibition)
Derivative B25PDE2 (moderate inhibition)

The study highlighted that while the parent compound had limited activity against PI3K, some derivatives showed promising inhibitory effects on phosphodiesterases (PDEs), suggesting alternative therapeutic pathways.

Applications in Drug Development

Due to its unique structure and biological properties, this compound is being explored for potential applications in drug development. Its interaction with key enzymes involved in metabolic pathways positions it as a candidate for further investigation in therapeutic contexts such as cancer treatment and metabolic disorders.

Properties

CAS No.

651291-21-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-heptan-3-yl-1,3-dioxolan-4-one

InChI

InChI=1S/C10H18O3/c1-3-5-6-8(4-2)10-12-7-9(11)13-10/h8,10H,3-7H2,1-2H3

InChI Key

WYNKNUIOQDDBII-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCC(=O)O1

Origin of Product

United States

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